Aqueous Solubility: Hydrochloride Salt vs. Free Base Form
DL-2-Phenylglycine hydrochloride demonstrates substantially greater aqueous solubility than the free base form. The free base DL-2-phenylglycine (CAS 2835-06-5) is described as 'insoluble in water' and even its enantiopure D-form dissolves only at 0.3 g/100 mL (3 mg/mL) . In contrast, the hydrochloride salt achieves a minimum aqueous solubility of 25 mg/mL at ambient temperature—an improvement of at least 8-fold [1]. This solubility enhancement is attributed to the ionization of the amino group upon salt formation.
| Evidence Dimension | Aqueous solubility at room temperature |
|---|---|
| Target Compound Data | ≥25 mg/mL (DL-2-phenylglycine hydrochloride, CAS 71849-99-5) |
| Comparator Or Baseline | ≤0.3 g/100 mL = 3 mg/mL (D-(-)-2-phenylglycine free base, CAS 875-74-1); described as 'insoluble in water' for DL free base (CAS 2835-06-5) |
| Quantified Difference | ≥8.3-fold higher solubility for the hydrochloride salt |
| Conditions | Ambient temperature, unbuffered water |
Why This Matters
Higher aqueous solubility directly enables homogeneous reaction conditions for chemical resolution, peptide coupling, and salt metathesis steps, reducing solvent volume requirements and improving process mass transfer.
- [1] Chemistry StackExchange. Revision 30f41ec1-c98e-496f-a7f6-b3578a399e7d. Solubility of phenylglycine hydrochloride in water: 'soluble to at least 25 mg/ml'. Available at: https://chemistry.stackexchange.com/revisions/30f41ec1-c98e-496f-a7f6-b3578a399e7d/view-source. Accessed 2026-04-26. View Source
